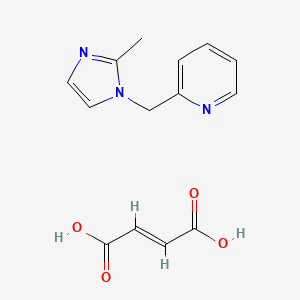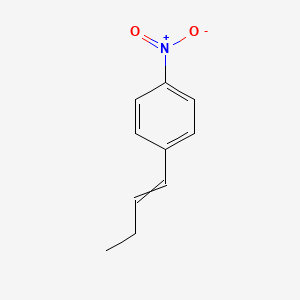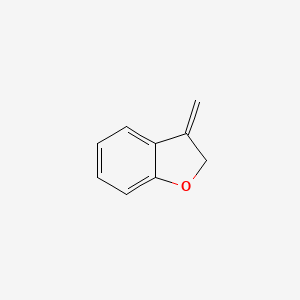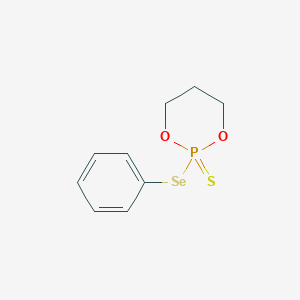![molecular formula C19H30N4O3 B12527966 L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide CAS No. 729555-60-6](/img/structure/B12527966.png)
L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide is a chemical compound that belongs to the class of dipeptides Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide can be achieved through a series of chemical reactions involving the coupling of L-alanine and L-phenylalanine derivatives. One common method involves the use of amino acid ligases, such as Bacillus subtilis-derived l-amino acid α-ligase (BacD), to catalyze the formation of the dipeptide bond . The reaction conditions typically include a buffered aqueous solution with controlled pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving metabolically engineered strains of Escherichia coli. These strains are designed to overexpress specific enzymes, such as BacD, and inactivate peptidases that degrade the product . Immobilization techniques, such as using calcium alginate beads, can enhance the stability and productivity of the biocatalysts .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The amino and oxo groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature and pH.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted analogs, which can have different biological activities and properties.
Applications De Recherche Scientifique
L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: The compound is investigated for its role in protein synthesis and enzyme interactions.
Mécanisme D'action
The mechanism of action of L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit proteases involved in viral replication, thereby exhibiting antiviral activity . The pathways involved include the modulation of enzyme activity and signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with similar structural features but different biological activities.
L-Alanyl-N-[(1S,2R)-1-benzyl-2-hydroxypropyl]-L-alaninamide: A compound with a similar backbone but different side chains and functional groups.
Uniqueness
L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide is unique due to its specific amino acid sequence and the presence of both alanyl and phenylalaninamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
729555-60-6 |
|---|---|
Formule moléculaire |
C19H30N4O3 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(2S)-N-[(3R)-7-amino-2-oxoheptan-3-yl]-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C19H30N4O3/c1-13(21)18(25)23-17(12-15-8-4-3-5-9-15)19(26)22-16(14(2)24)10-6-7-11-20/h3-5,8-9,13,16-17H,6-7,10-12,20-21H2,1-2H3,(H,22,26)(H,23,25)/t13-,16+,17-/m0/s1 |
Clé InChI |
KDUMGFWXWHDNPU-XKQJLSEDSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CCCCN)C(=O)C)N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
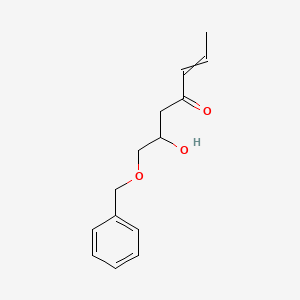
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
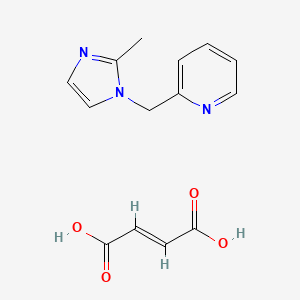
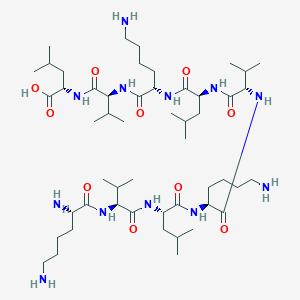
![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)
